molecular formula C9H9NO2 B8735000 N-(2-hydroxyphenyl)prop-2-enamide CAS No. 53854-70-9

N-(2-hydroxyphenyl)prop-2-enamide

Cat. No. B8735000
CAS RN: 53854-70-9
M. Wt: 163.17 g/mol
InChI Key: KIQBVKPQYARZTK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53854-70-9

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-(2-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C9H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h2-6,11H,1H2,(H,10,12)

InChI Key

KIQBVKPQYARZTK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 g of o-amino phenol was dissolved in 200 mL of N-methyl-2-pyrrolidone (NMP), and then the solution was ice-cooled. To the solution was added 8.546 g (1.1 times in mol) of lithium chloride. After lithium chloride was entirely dissolved, 17.42 g (1.05 times in mol) of acryloyl chloride was dropped into the solution, and the solution was stirred under ice-cooling for 5 hours. The reaction mixture was poured into 1.8 L of water, and an organic layer was extracted with 700 mL of diethyl ether. The diethyl ether layer was sequentially washed with 0.2 N hydrochloric acid, brine and water, and dried over magnesium sulfate. Diethyl ether was evaporated off under a reduced pressure. 80 mL of diisopropyl ether was added to the solidified residue, and the solution was heated and stirred to wash and filter the residue. The same washing process was carried out once again to obtain 10.2 g of N-(2-hydroxyphenyl)acrylamide as white powder (yield: 34%).
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Synthesis routes and methods II

Procedure details

Among the (meth)acrylamide derivatives represented by the general formula (1), a compound (the above compound A-1) in which R1 is a hydrogen atom; R2 is an ethoxymethyl group; and R3 to R6 are a hydrogen atom can be synthesized, for example, by the following manner. In this manner, o-aminophenol is reacted with acryloyl chloride in N-methyl-2-pyrrolidone (NMP) in the presence of lithium chloride to obtain N-(2-hydroxyphenyl)acrylamide. N-(2-hydroxyphenyl)acrylamide is then reacted with chloromethyl ethyl ether in NMP in the presence of N,N-diisopropyl ethylamine to synthesize the above compound A-1.
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(meth)acrylamide
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